Hyaluronic acid sodium salt
Description
Properties
Molecular Formula |
C14H22NNaO11 |
|---|---|
Molecular Weight |
403.31 g/mol |
IUPAC Name |
sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H23NO11.Na/c1-4(17)15-5-2-6(18)7(3-16)24-14(5)26-10-8(19)9(20)13(23)25-11(10)12(21)22;/h5-11,13-14,16,18-20,23H,2-3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,6+,7-,8-,9-,10+,11+,13-,14+;/m1./s1 |
InChI Key |
MAKUBRYLFHZREJ-JWBQXVCJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O)O)O)CO)O.[Na+] |
Canonical SMILES |
CC(=O)NC1CC(C(OC1OC2C(C(C(OC2C(=O)[O-])O)O)O)CO)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Strain Selection and Fermentation Parameters
Streptococcus zooepidemicus is favored for its high hyaluronic acid (HA) yield (5–8 g/L). Optimal conditions include:
Glucose and yeast extract serve as carbon and nitrogen sources, respectively. A fed-batch system with 70 g/L glucose and 30 g/L yeast extract maximizes HA titers. Dissolved oxygen is critical; strategies like perfluorodecalin (PFC) supplementation enhance oxygen transfer in viscous broths, boosting yields to 6.6 g/L.
Downstream Processing
Post-fermentation, cells are inactivated via heat or pH adjustment (e.g., pH 4.3 at 65°C). The broth undergoes:
- Centrifugation to remove biomass.
- Precipitation with ethanol (1:3 v/v) or isopropanol to isolate crude HA.
- Ultrafiltration (100 kDa membranes) to remove low-molecular-weight impurities.
- Activated charcoal treatment to adsorb pigments and endotoxins.
This sequence achieves HA purity >99%, though yield losses (10–15%) occur during filtration.
Animal-Derived Extraction: Traditional but Declining
Rooster combs and bovine vitreous humor were historical HA sources. The extraction protocol includes:
Tissue Digestion and Initial Purification
Challenges and Limitations
Animal-derived HA has higher protein contaminants (0.1–0.5%) and endotoxins compared to microbial HA (<0.05% protein). Additional steps like ion-exchange chromatography (e.g., Diaion HP20 resins) are required, increasing costs. Consequently, microbial fermentation now dominates 85% of global production.
Purification Innovations for Pharmaceutical-Grade Sodium Hyaluronate
Solvent Precipitation and Complexation
Ethanol precipitation remains ubiquitous, but cetylpyridinium chloride (CPC) complexation improves purity:
Chromatographic Techniques
- Size-exclusion chromatography (SEC) : Separates HA by molecular weight but suffers from low yields (87%).
- Ion-exchange resins : Remove charged impurities (e.g., proteins) via NaCl gradients.
Molecular Weight Control Strategies
HA’s bioactivity correlates with molecular weight (MW), necessitating precise control:
| Method | MW Range (kDa) | Application |
|---|---|---|
| Fermentation tuning | 500–2,000 | Dermal fillers |
| Hydrolysis (pH 2.0) | 50–100 | Ophthalmic solutions |
| Ultrafiltration | 100–500 | Wound healing dressings |
- Fermentation adjustments : Lower glucose (40 g/L) increases MW to 2,520 kDa.
- Alkaline stress : Intermittent pH 8.5 shifts carbon flux toward HA synthesis, raising titers to 6.5 g/L.
Quality Assurance and Regulatory Compliance
Pharmaceutical-grade sodium hyaluronate must meet stringent criteria:
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98% | SEC-HPLC |
| Protein content | ≤0.1% | BCA assay |
| Endotoxins | ≤0.5 EU/mg | LAL test |
| Heavy metals | ≤20 ppm | ICP-MS |
Microbial HA excels in endotoxin control (<0.5 EU/mg vs. 10–50 EU/mg for animal-derived).
Chemical Reactions Analysis
Conjugation Reactions
One of the notable chemical reactions involving sodium hyaluronate is its conjugation with various therapeutic agents to enhance their delivery and efficacy. For example, the formation of an amide bond between sodium hyaluronate and drugs like mitomycin C involves activating the carboxyl groups of the D-glucuronic acid moiety using reagents such as N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide under acidic conditions . This reaction typically requires careful control of pH and solvent conditions to optimize yield.
Reduction Reactions
Sodium hyaluronate can also undergo reduction reactions. For instance, the reduction of azido derivatives of sodium hyaluronate using tin(II) chloride in methanol yields amino derivatives, which have potential applications in drug development and tissue engineering . The reaction conditions are generally mild, allowing for the preservation of the biopolymer's integrity.
Hydrolysis Reactions
The hydrolysis of sodium hyaluronate can occur under acidic or basic conditions, leading to the breakdown of its glycosidic linkages. This process is crucial in understanding its degradation pathways within biological systems and can influence its therapeutic applications . The hydrolysis products can affect cell signaling pathways and tissue repair mechanisms.
-
Biological Implications of Chemical Reactions
The chemical reactions involving sodium hyaluronate are not merely academic; they have profound biological implications:
-
Wound Healing : Sodium hyaluronate has been shown to enhance wound healing by promoting cell proliferation and migration through mechanisms involving tight junction proteins . Its ability to form hydrogels facilitates moisture retention at wound sites.
-
Joint Health : Intra-articular injections of sodium hyaluronate are used to treat osteoarthritis by reducing inflammation and improving joint lubrication . The viscoelastic properties help absorb shock and protect cartilage.
-
Cancer Research : Studies indicate that sodium hyaluronate interacts with tumor cells, influencing their behavior through signaling pathways that promote proliferation and metastasis .
Sodium hyaluronate's versatility as a biopolymer is underscored by its diverse chemical reactions and biological functions. Its ability to form conjugates with therapeutic agents enhances drug delivery systems, while its roles in wound healing and joint health highlight its clinical significance. Ongoing research continues to explore its potential applications across various fields.
-
References
- Chemistry of Hyaluronic Acid and Its Derivatives.
- this compound: Properties and Applications.
- Sodium Hyaluronate: Chemistry and Biological Functions.
- Effects of this compound on Wound Healing.
Scientific Research Applications
Intra-Articular Injections
Sodium hyaluronate is commonly used in the treatment of osteoarthritis, particularly in knee joints. It acts as a viscosupplement, enhancing the viscosity of synovial fluid to provide lubrication and cushioning within the joint. Clinical studies have shown that intra-articular injections can significantly reduce pain and improve joint function over time. The effects typically peak at eight weeks post-injection and can last up to six months, potentially delaying the need for surgical interventions such as joint replacement .
Ophthalmic Applications
In ophthalmology, sodium hyaluronate serves as a viscoelastic agent during various surgical procedures, including cataract extraction and corneal transplants. Its viscoelastic properties help maintain chamber depth during surgery, minimize trauma to surrounding tissues, and facilitate tissue manipulation . Additionally, it is used in treating dry eye syndrome due to its moisturizing effects.
Dermal Fillers
Sodium hyaluronate is widely utilized in cosmetic procedures as a dermal filler to reduce wrinkles and enhance facial volume. The FDA has approved several formulations for this purpose. The effects are temporary, generally lasting from six months to a year depending on the specific product used .
Wound Healing
Sodium hyaluronate plays a critical role in wound healing processes by promoting fibroblast proliferation and angiogenesis. It has been effectively used in managing surgical wounds, such as those resulting from cesarean sections and episiotomies. A study involving 47 patients demonstrated that topical application of sodium hyaluronate significantly improved wound healing outcomes compared to standard care .
Chronic Ulcers Treatment
Recent case studies have highlighted the efficacy of sodium hyaluronate in treating chronic venous leg ulcers (VLUs). In one notable case, a patient with a recalcitrant ulcer achieved complete closure after treatment with sodium hyaluronate gel following standard debridement and compression therapy . This underscores its potential as a safe and effective option for managing difficult-to-heal wounds.
Case Studies
Mechanism of Action
Hyaluronic acid sodium salt exerts its effects primarily through its ability to retain water and form a viscoelastic gel. This property allows it to lubricate and cushion tissues, making it effective in joint lubrication and skin hydration. It also interacts with cell surface receptors, such as CD44, to modulate cellular processes like proliferation and migration .
Comparison with Similar Compounds
NaHA vs. Hyaluronic Acid (HA)
Key Findings :
- NaHA’s high solubility and stability make it preferable for injectable formulations (e.g., dermal fillers, intra-articular therapies), while HA’s larger size is suited for viscoelastic applications like joint lubrication .
- In skincare, NaHA’s lower molecular weight enhances hydration at deeper epidermal layers, whereas HA primarily retains surface moisture .
NaHA vs. Arabinogalactan (AG)
Key Findings :
NaHA vs. Chondroitin Sulfate (CS)
Key Findings :
- CS is structurally distinct due to sulfation, enabling interactions with collagen networks in cartilage, whereas NaHA’s non-sulfated structure prioritizes water-binding capacity .
- Combined use in medical devices (e.g., viscosupplementation) leverages CS’s chondroprotective effects and NaHA’s lubricating properties .
NaHA vs. Hydroxyapatite (HAp)
Key Findings :
- Nanocomposites of NaHA and HAp (e.g., in bone tissue engineering) combine NaHA’s hydration with HAp’s rigidity, achieving a Young’s modulus increase of 40–60% .
Biological Activity
Hyaluronic acid sodium salt (HA) is a naturally occurring polysaccharide that plays a crucial role in various biological processes, particularly in tissue hydration, wound healing, and cellular signaling. This article explores the biological activity of HA, highlighting its mechanisms of action, clinical applications, and research findings.
Structure and Properties
Hyaluronic acid is composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Its biological activity is significantly influenced by its molecular weight (MW), which can range from low (LMW-HA) to high (HMW-HA). The physicochemical properties of HA, such as hygroscopicity and viscoelasticity , contribute to its ability to retain moisture and provide structural integrity to tissues .
Hyaluronic acid exhibits its biological functions through two primary mechanisms:
- Structural Role : As a passive structural molecule, HA contributes to tissue hydration and the stabilization of extracellular matrix (ECM) structures. HMW-HA enhances osmotic balance and protects cartilage by providing lubrication .
- Signaling Role : HA acts as a signaling molecule that interacts with cell surface receptors (e.g., CD44, RHAMM). Depending on its molecular weight, HA can elicit different cellular responses:
Clinical Applications
This compound has been extensively studied for its therapeutic benefits in various medical fields:
1. Wound Healing
A notable case study involved a 56-year-old male with a chronic venous leg ulcer treated with HA sodium salt 0.2% gel. After standard treatments failed, the application of HA resulted in complete wound closure within four weeks. The study emphasized HA's role in stimulating angiogenesis and promoting tissue repair .
2. Dermatological Uses
In a clinical trial focusing on facial seborrheic dermatitis, patients treated with HA sodium salt gel showed significant improvements in erythema, pruritus, and overall skin condition. The provider global assessment improved by approximately 47.6% at four weeks post-treatment .
3. Osteoarthritis Management
Recent studies have demonstrated that intra-articular injections of HA formulations can significantly reduce pain and improve joint function in patients with knee osteoarthritis. A combination of high and low molecular weight HA provided sustained relief comparable to corticosteroids while minimizing adverse effects .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Q. What are the key physicochemical properties of hyaluronic acid sodium salt (HA-Na) relevant to experimental design?
HA-Na is a glycosaminoglycan with high water solubility (5 mg/mL in water), forming viscous solutions due to its linear polysaccharide structure . Its molecular weight (MW) ranges from 25,000 to 1.3 million Da, influencing viscosity and biological interactions . Critical parameters include pH stability (5.5–7.5), sensitivity to hyaluronidase, and thermal degradation above 209°C . For reproducible experiments, measure MW via size-exclusion chromatography and confirm purity (>96%) using HPLC or UV-Vis spectroscopy .
Q. How can researchers ensure consistent solubility and viscosity of HA-Na in aqueous solutions?
Dissolve HA-Na in ultrapure water or phosphate-buffered saline (PBS) at concentrations ≤5 mg/mL to avoid gelation . Pre-warm solutions to 37°C and stir gently (200–500 rpm) for 12–24 hours to ensure homogeneity . For viscosity-dependent studies (e.g., rheology), standardize temperature (20–25°C) and ionic strength (e.g., 0.15 M NaCl) to minimize batch variability .
Advanced Research Questions
Q. How to design experiments to optimize HA-Na-based formulations (e.g., hydrogels or drug carriers)?
Use a central composite design (CCD) with variables like HA concentration (0.5–2% w/v), crosslinking time (1–24 hours), and surfactant ratio (e.g., Labrafac Lipophile WL 1349) . Responses may include mucin absorption (%) and drug flux (µg/cm²/min¹/²). Randomize experimental runs and validate models using ANOVA (p < 0.05) and R² > 0.9 . Tools like Design Expert® software streamline factorial optimization .
Q. How to address contradictions in HA-Na’s bioactivity across in vitro and in vivo studies?
Discrepancies often arise from differences in MW (low-MW HA-Na promotes angiogenesis; high-MW inhibits it) or enzymatic degradation (e.g., hyaluronidase in vivo) . Control variables by:
Q. What advanced methods are used to crosslink HA-Na for tissue engineering scaffolds?
Crosslinking strategies include:
- Chemical : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with NHS in pH 4.5–5.5 buffers to activate carboxyl groups .
- Enzymatic : Horseradish peroxidase (HRP) with H₂O₂ for biocompatible hydrogel networks .
- Physical : UV irradiation (λ = 365 nm) with photoinitiators (e.g., Irgacure 2959) for spatial control .
Q. How does HA-Na molecular weight impact its role in oxidative stress and tumor progression studies?
Low-MW HA-Na (<50 kDa) activates NF-κB pathways, enhancing ROS production and tumor cell migration . High-MW HA-Na (>500 kDa) inhibits CD44 receptor signaling, suppressing metastasis . For standardized results:
- Characterize MW via SEC-MALS .
- Use HA-Na from Streptococcus equi (consistent MW distribution) for reproducibility .
Methodological & Safety Considerations
Q. What safety protocols are critical when handling HA-Na in laboratory settings?
Q. How to conjugate HA-Na with bioactive molecules (e.g., drugs or proteins) for targeted delivery?
- Carbodiimide Chemistry : React HA-Na’s carboxyl groups with EDC/sulfo-NHS (molar ratio 1:2:5) in MES buffer (pH 6.0) .
- Hydrazide Modification : Introduce hydrazide groups via adipic acid dihydrazide (ADH) for pH-sensitive drug release .
- Validate conjugation efficiency using ¹H NMR or FTIR to confirm ester/amide bond formation .
Q. Why is the biological source of HA-Na critical in experimental outcomes?
Bacterial (e.g., Streptococcus equi) HA-Na has lower immunogenicity than avian sources, making it preferable for in vivo studies . Ensure endotoxin levels <0.05 EU/mg (Limulus amebocyte lysate assay) to avoid TLR4-mediated inflammation .
Q. What analytical techniques resolve HA-Na’s structural heterogeneity in research samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
